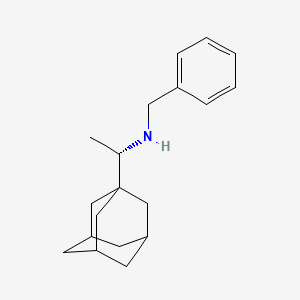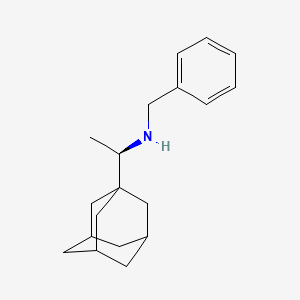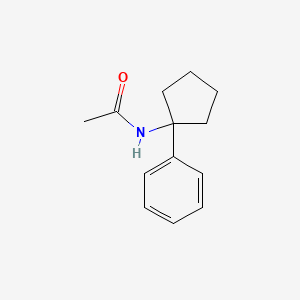![molecular formula C12H24N2O B7595968 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)
1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative, which means it contains a piperazine ring in its structure.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone is not fully understood. However, it has been reported to interact with certain neurotransmitter receptors in the brain, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. This interaction may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, it has been reported to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone in lab experiments is its relatively easy synthesis method. This compound can be synthesized in good yields and high purity using a simple method. Another advantage is its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for research on 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. This may involve studying its pharmacokinetics and pharmacodynamics in animal models and human subjects. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. This may involve developing new synthetic methods and exploring the properties of the resulting materials. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which may contribute to the development of more effective drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with ethyl isobutyrylacetate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This method has been reported to yield this compound in good yields and high purity.
Applications De Recherche Scientifique
1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of certain neurotransmitter receptors in the brain. In materials science, this compound has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-[4-(2-ethylbutyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-12(5-2)10-13-6-8-14(9-7-13)11(3)15/h12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRIEZBQHXWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)


![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)

![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)


![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)

